

Dihydrocholesterol biosynthesis pathway in mammals

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An In-depth Technical Guide to the **Dihydrocholesterol** (Kandutsch-Russell) Biosynthesis Pathway in Mammals

For: Researchers, Scientists, and Drug Development Professionals

Executive Summary

Cholesterol biosynthesis in mammals is a complex and vital metabolic process. Following the synthesis of lanosterol, the pathway bifurcates into two primary branches: the Bloch pathway and the Kandutsch-Russell (K-R) pathway. This guide focuses on the Kandutsch-Russell pathway, often referred to as the **dihydrocholesterol** biosynthesis pathway due to its characteristic early saturation of the sterol side chain, leading to dihydro-intermediates. Recent studies have elucidated a more commonly utilized "Modified Kandutsch-Russell (MK-R)" pathway, which represents a hybrid of the Bloch and canonical K-R routes. Understanding this pathway is critical for research into metabolic disorders, developmental biology, and the development of novel therapeutics targeting lipid metabolism. This document provides a detailed overview of the MK-R pathway, its key enzymes, quantitative data, regulatory mechanisms, and detailed experimental protocols for its study.

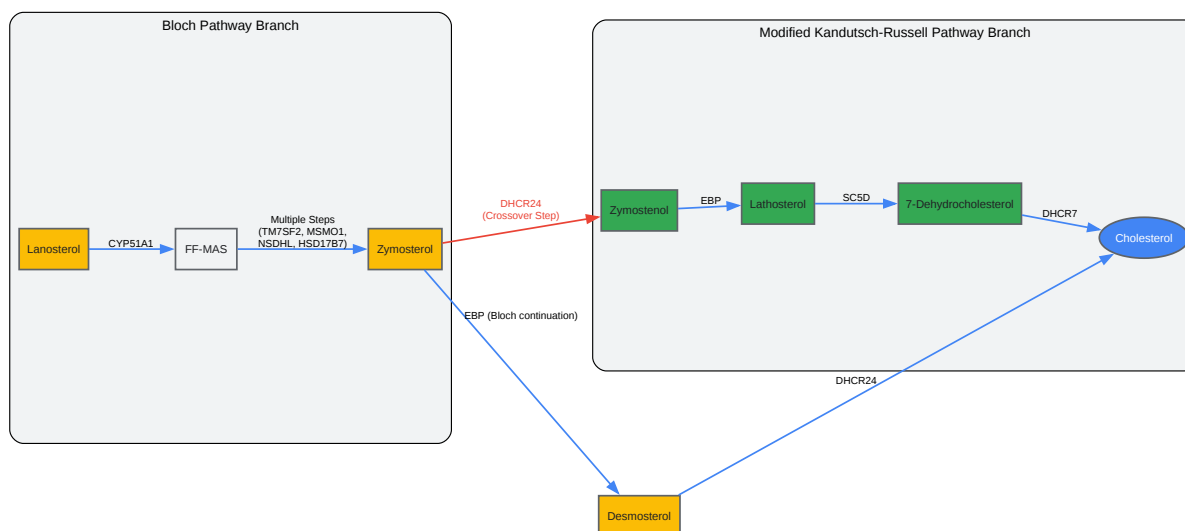
The Modified Kandutsch-Russell (MK-R) Pathway

The classical Bloch and Kandutsch-Russell pathways are distinguished by the timing of the reduction of the C24 double bond in the sterol side chain. In the Bloch pathway, this reduction is the final step, catalyzed by 24-dehydrocholesterol reductase (DHCR24). In the canonical K-R

pathway, this reduction occurs at the level of lanosterol.[1] However, flux analysis studies in various mammalian tissues have revealed that a hybrid pathway, termed the Modified Kandutsch-Russell (MK-R) pathway, is often predominant.[1][2]

In the MK-R pathway, intermediates proceed down the Bloch pathway until the demethylation of the sterol nucleus is complete, at the stage of zymosterol. At this point, DHCR24 reduces the C24 double bond of zymosterol to produce zymostenol, which then enters the K-R pathway, proceeding through intermediates like lathosterol and 7-dehydrocholesterol to finally yield cholesterol.[3] The proportional flux through the Bloch versus the MK-R pathway is highly tissue-specific.[1][2]

Visualization of the Modified Kandutsch-Russell Pathway



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Caption: The Modified Kandutsch-Russell (MK-R) Pathway for cholesterol biosynthesis.

Quantitative Data

Quantitative understanding of the **dihydrocholesterol** biosynthesis pathway relies on the kinetic parameters of its enzymes and the concentrations of its intermediates.

Enzyme Kinetic Parameters

The following table summarizes available kinetic data for key enzymes in the K-R pathway.

Enzyme	Gene	Substrate (s)	K _m	V _{max}	Organism	Reference(s)
NSDHL	NSDHL	NADH	21.4 μM	-	Human	[4]
		NADP+	151.5 μM	-	Human	[4]
EBP	EBP	5,6α-epoxy-5α-cholestan-3β-ol	4.47 μM	0.46 nmol/min/mg	Human	[5]
DHCR24	DHCR24	Desmosterol	-	-	Human	
SC5D	SC5D	Lathosterol	-	-	Human	[6][7]

Note: Full kinetic data for DHCR24 and SC5D are not readily available in literature, but their activity is well-characterized through various assays.

Sterol Intermediate Concentrations

The concentration of K-R pathway intermediates varies significantly across different tissues.

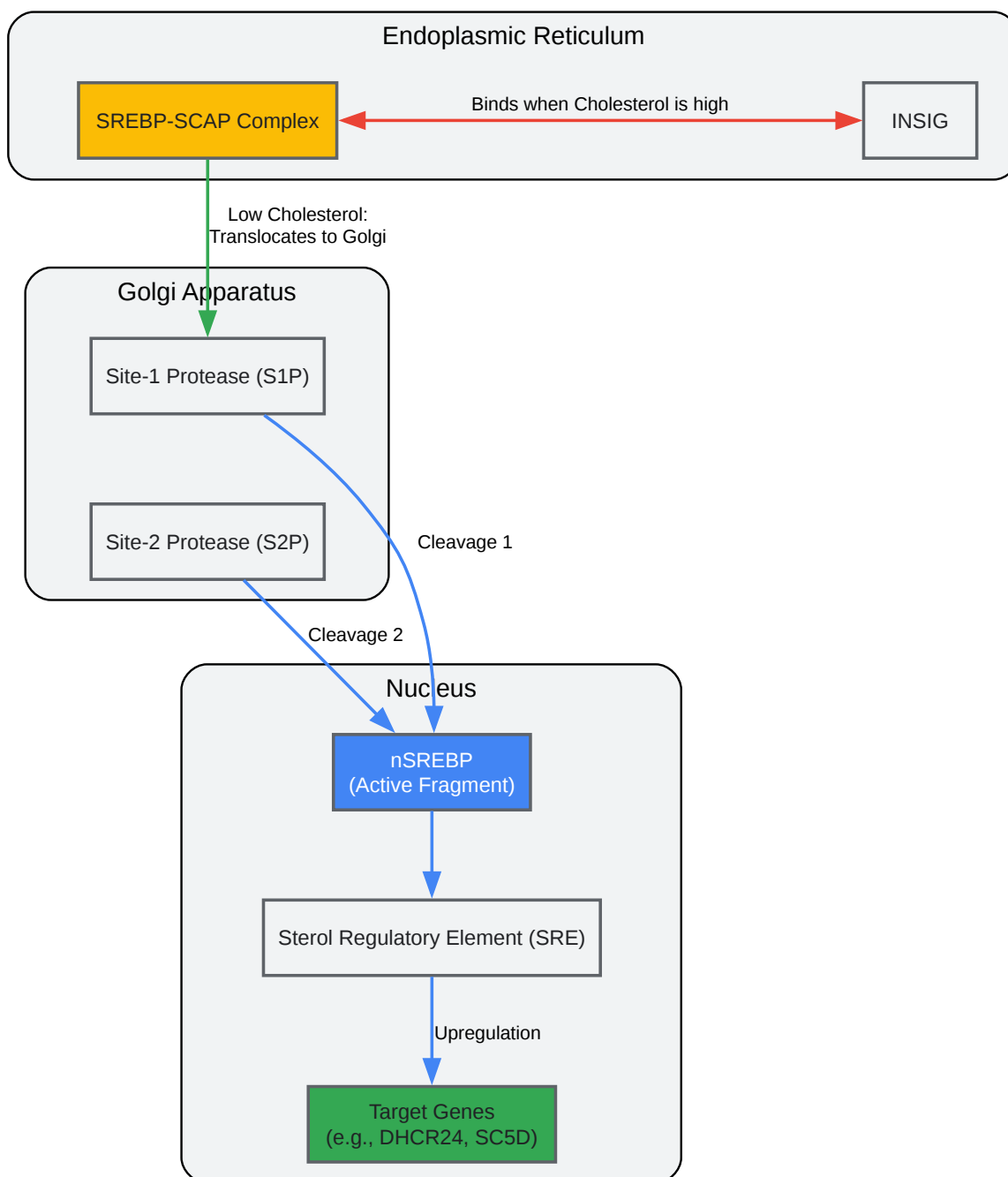
Intermediate	Tissue	Concentration Range	Organism	Reference(s)
7-Dehydrocholesterol	Rat Sciatic Nerve	Decreases with age	Rat	[8] [9]
Rat Brain	Peaks at 21 days postnatal	Rat	[8] [9]	
Human Skin	Relatively high concentration	Human	[10]	
Lathosterol	Human Plasma	Detectable	Human	

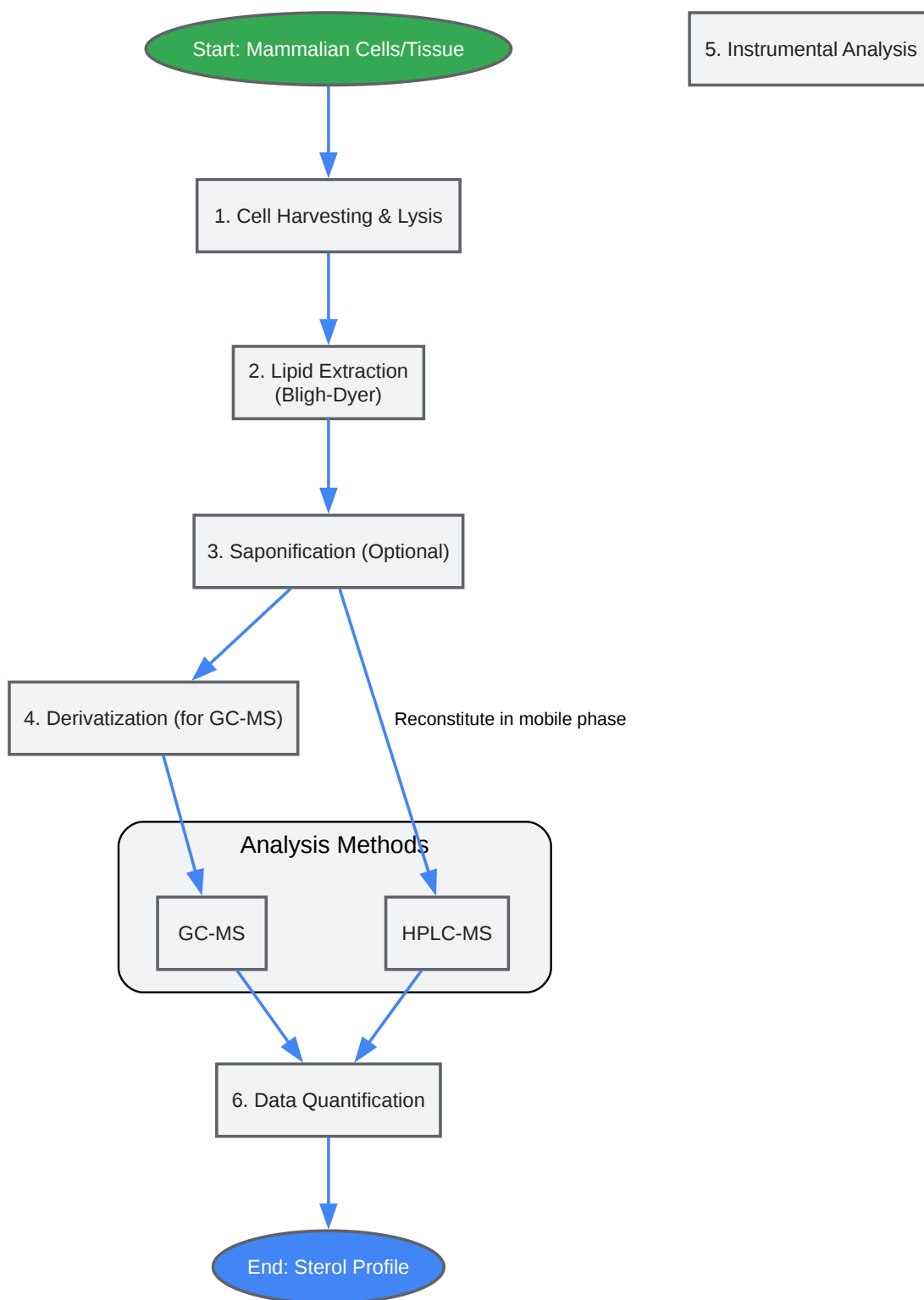
Regulatory Mechanisms

The entire cholesterol biosynthesis pathway, including the K-R branch, is tightly regulated to maintain cellular cholesterol homeostasis. The primary regulatory mechanism is the transcriptional control mediated by Sterol Regulatory Element-Binding Proteins (SREBPs).

When cellular cholesterol levels are low, SREBPs are proteolytically cleaved and activated. The active N-terminal domain of SREBP translocates to the nucleus and binds to Sterol Regulatory Elements (SREs) in the promoter regions of target genes, upregulating the expression of nearly all enzymes involved in cholesterol synthesis. Conversely, when cholesterol levels are high, SREBP processing is inhibited, leading to a downregulation of the biosynthetic pathway.

Visualization of the SREBP Signaling Pathway





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